molecular formula C19H32N12O6 B601256 Capreomycin IIB CAS No. 754135-24-5

Capreomycin IIB

Cat. No.: B601256
CAS No.: 754135-24-5
M. Wt: 524.5 g/mol
InChI Key: MHBQQDNEPQYCOS-CBQPQWBASA-N
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Description

Chemical Composition and Molecular Architecture

Capreomycin IIB possesses a well-defined molecular structure characterized by the empirical formula C19H32N12O6, corresponding to a molecular weight of 524.5342 daltons. The compound exhibits a monoisotopic mass of 524.256776816 grams per mole, reflecting its precise atomic composition. The molecular architecture of this compound consists of a cyclic pentapeptide framework incorporating multiple amino acid residues with distinctive functional groups.

The structural framework of this compound is constructed around a pentapeptide core containing two 2,3-diaminopropionic acid residues, one β-ureidodehydroalanine moiety, one L-capreomycidine unit, and an alanine residue. This cyclic arrangement creates a rigid molecular scaffold that distinguishes this compound from its structural analogs. The presence of multiple nitrogen atoms throughout the structure, totaling twelve nitrogen centers, contributes significantly to the compound's basicity and biological activity profile.

The molecular charge distribution reveals a neutral overall charge state under physiological conditions, with the compound maintaining electrical neutrality despite the presence of multiple amino groups. The structural complexity is further enhanced by the incorporation of six oxygen atoms distributed across carbonyl and hydroxyl functionalities, creating multiple sites for hydrogen bonding interactions and metal coordination.

Molecular Parameter Value
Molecular Formula C19H32N12O6
Molecular Weight 524.5342 Da
Monoisotopic Mass 524.256776816 g/mol
Overall Charge 0
Nitrogen Content 12 atoms
Oxygen Content 6 atoms

Stereochemical Configuration Analysis

The stereochemical architecture of this compound demonstrates remarkable complexity with five defined stereocenters out of five total stereogenic centers, indicating complete stereochemical definition. The compound exhibits absolute stereochemistry, meaning the three-dimensional arrangement of atoms around each chiral center has been definitively established through experimental methods. This absolute configuration plays a crucial role in determining the biological activity and molecular recognition properties of the compound.

The presence of one E/Z center within the molecular framework adds an additional layer of stereochemical complexity. This geometric isomerism occurs at a double bond position and contributes to the overall three-dimensional shape of the molecule. The specific geometric configuration influences the compound's ability to interact with biological targets and affects its pharmacological properties.

The optical activity of this compound remains unspecified in current structural databases, suggesting that comprehensive polarimetric studies may be required to fully characterize the compound's optical rotation properties. The absolute stereochemical configuration has been established through advanced analytical techniques, providing a complete description of the spatial arrangement of atoms within the molecule.

Stereochemical Feature Specification
Stereochemistry Classification Absolute
Defined Stereocenters 5 out of 5
E/Z Centers 1
Optical Activity Unspecified

Comparative Structural Analysis with Capreomycin IA, IB, and IIA

The structural comparison among the four capreomycin variants reveals systematic differences that define their individual characteristics and biological properties. This compound differs from capreomycin IA, IB, and IIA through specific substitution patterns within the cyclic peptide framework. The primary structural distinction lies in the nature of the R1 and R2 substituents, where this compound contains a hydrogen atom at the R1 position and an amino group at the R2 position.

Capreomycin IA possesses a hydroxyl group at the R1 position and a β-lysine residue at the R2 position, resulting in a molecular formula of C25H44N14O8 and a molecular weight of 668.71 daltons. This structural difference accounts for the significantly larger molecular mass of capreomycin IA compared to this compound. The presence of the additional lysine residue in capreomycin IA introduces extra amino functionality and extends the overall molecular framework.

Capreomycin IB shares the same R2 substitution pattern as capreomycin IA, containing a β-lysine residue, but differs at the R1 position where it possesses a hydrogen atom instead of a hydroxyl group. This results in a molecular formula of C25H44N14O7 and a molecular weight of 652.7 daltons. The structural similarity between capreomycin IB and IA explains their classification as major components within the capreomycin mixture.

Capreomycin IIA exhibits the closest structural relationship to this compound, sharing the same amino group substitution at the R2 position but differing at the R1 position where it contains a hydroxyl group. This single hydroxyl group difference results in capreomycin IIA having a molecular formula of C19H32N12O7 and a molecular weight of 540.534 daltons. The presence of this additional hydroxyl group serves as a critical structural feature that enables phosphorylation reactions, distinguishing capreomycin IIA from this compound in terms of enzymatic susceptibility.

Capreomycin Variant R1 Substituent R2 Substituent Molecular Formula Molecular Weight (Da)
Capreomycin IA Hydroxyl β-Lysine C25H44N14O8 668.71
Capreomycin IB Hydrogen β-Lysine C25H44N14O7 652.7
Capreomycin IIA Hydroxyl Amino C19H32N12O7 540.534
This compound Hydrogen Amino C19H32N12O6 524.5342

Nuclear Magnetic Resonance Spectral Characterization

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamic properties of this compound through analysis of both proton and carbon environments. The proton nuclear magnetic resonance spectrum of this compound reveals characteristic chemical shifts for various amino acid residues within the cyclic peptide framework. The amide proton resonances appear in the downfield region, with chemical shifts ranging from 6.27 to 9.50 parts per million, reflecting the hydrogen bonding environment and electronic deshielding effects.

The amino acid residue protons exhibit distinct chemical shift patterns that enable structural assignment and stereochemical determination. The α-proton of position 2 appears as a multiplet between 4.3 and 4.6 parts per million, consistent with its location adjacent to the amide carbonyl functionality. The β-protons of the same residue generate overlapping multipiples at 3.3 and 4.1 parts per million, reflecting the diastereotopic nature of the methylene protons.

The methyl proton resonances provide additional structural information, with the position 5 methyl group appearing as a doublet at 1.49 parts per million. This chemical shift and coupling pattern confirm the presence of the alanine residue within the cyclic framework and establish the stereochemical relationship between adjacent centers.

The nuclear magnetic resonance characterization reveals systematic differences between this compound and its structural analogs, particularly in the amide proton region where specific resonances serve as diagnostic markers for structural identification. The NH proton at position 10 exhibits a characteristic chemical shift of 7.18 parts per million for this compound, distinguishing it from the corresponding resonances in capreomycin IA, IB, and IIA.

Nuclear Magnetic Resonance Parameter This compound Chemical Shift (ppm)
NH Proton Position 1 9.50
NH Proton Position 2 9.30
NH Proton Position 3 9.10
NH Proton Position 4 8.73
NH Proton Position 7 8.08
NH Proton Position 8 7.49
NH Proton Position 9 7.44
NH Proton Position 10 7.18
NH Proton Position 11 6.34
NH Proton Position 12 6.27

X-ray Crystallographic Studies of this compound Complexes

X-ray crystallographic investigations of this compound have been conducted primarily through studies of enzyme-substrate complexes, particularly with capreomycin phosphotransferase variants. The crystal structure of capreomycin phosphotransferase in complex with this compound has been determined and deposited in the Protein Data Bank under the identifier 7F0F, providing detailed three-dimensional structural information about the compound's binding interactions.

The crystallographic studies reveal that this compound forms stable complexes with the phosphotransferase enzyme through multiple hydrogen bonding interactions and hydrophobic contacts. The compound occupies a well-defined binding pocket within the enzyme active site, with the cyclic peptide framework adopting a specific conformation that optimizes intermolecular interactions. The binding mode demonstrates the importance of the compound's stereochemical features in determining molecular recognition specificity.

Structural analysis of the this compound-enzyme complex indicates that the compound binds with micromolar affinity, reflecting strong but reversible association. The crystallographic data reveals specific amino acid residues within the enzyme binding site that interact directly with this compound, including both polar and nonpolar contacts that stabilize the complex formation.

The crystal structure studies have been extended to include variant enzyme forms, such as the Cph001 D189N mutant, which demonstrates enhanced crystallization properties while maintaining the ability to bind this compound. These structural investigations have revealed that this compound lacks the hydroxyl group necessary for phosphorylation reactions, distinguishing its binding properties from those of capreomycin IIA.

The molecular packing within the crystal lattice belongs to the orthorhombic space group, with two polypeptide chains identified within the asymmetric unit. The final structural model has been refined to a resolution of approximately 2.3 Angstroms, providing sufficient detail for accurate determination of atomic coordinates and intermolecular interactions.

Crystallographic Parameter Value
Protein Data Bank Identifier 7F0F
Space Group Orthorhombic P212121
Resolution ~2.3 Å
Polypeptide Chains per Asymmetric Unit 2
Binding Affinity Range Micromolar

Properties

CAS No.

754135-24-5

Molecular Formula

C19H32N12O6

Molecular Weight

524.5 g/mol

IUPAC Name

[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea

InChI

InChI=1S/C19H32N12O6/c1-7-13(32)28-10(4-20)15(34)29-11(6-26-19(23)37)16(35)31-12(9-2-3-24-18(22)30-9)17(36)25-5-8(21)14(33)27-7/h6-10,12H,2-5,20-21H2,1H3,(H,25,36)(H,27,33)(H,28,32)(H,29,34)(H,31,35)(H3,22,24,30)(H3,23,26,37)/b11-6-/t7-,8-,9+,10-,12-/m0/s1

InChI Key

MHBQQDNEPQYCOS-CBQPQWBASA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CN

Canonical SMILES

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CN

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Cyclo[(2S)-2-amino-β-alanyl-L-alanyl-3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl];  1-De[(S)-3,6-diaminohexanoic acid]-6-L-alaninecapreomycin IA;  1,4,7,10,13-Pentaazacycloh

Origin of Product

United States

Preparation Methods

Superparamagnetic Microsphere Adsorption

A breakthrough in capreomycin purification involves functionalized superparamagnetic microspheres (10–30 μm diameter) with sodium-form surface groups. These microspheres adsorb capreomycin components directly from fermented liquor, achieving >85% recovery rates. Key parameters include:

ParameterValueSource
Microsphere dosage30–60 g/L fermented liquor
Adsorption time1–2 hours
Elution solution0.2–0.5 M H₂SO₄
Final purity (IIB)98.6–98.9%

After adsorption, acidic elution (0.2–0.5 M H₂SO₄) selectively desorbs capreomycin components, followed by activated carbon decolorization and nanofiltration (100–300 Da cutoff) to concentrate IIB.

Hydrophilic Interaction Chromatography (HILIC)

HILIC has emerged as a pivotal tool for resolving capreomycin components. Using a silica-based column and acetonitrile/ammonium acetate mobile phases, IIB is separable from IA, IB, and IIA. However, co-elution challenges persist, necessitating degradation-assisted isolation:

  • Acidic degradation (0.1 M HCl, 60°C) converts IA and IB into impurities A and B, simplifying IIB isolation.

  • Alkaline degradation (0.1 M NaOH, 40°C) generates impurities C and D, further refining IIB purity.

Chemical Synthesis of this compound

While biosynthesis dominates industrial production, total synthesis offers routes to structurally defined IIB. The 27-step synthesis of Capreomycin IB provides a template, with modifications for IIB’s distinct β-lysine configuration:

  • Enolate-Aldimine Condensation : A chiral glycine enolate reacts with 3-tert-butyldimethylsiloxy-propanal to form the cyclic guanidine core.

  • Peptide Coupling : Sequential assembly of D-serine, β-ureidodehydroalanine, and β-lysine residues using solid-phase synthesis.

  • Hofmann Rearrangement : Converts asparagine to diaminopropanoic acid, critical for IIB’s macrocyclic structure.

This route, though laborious, achieves >99% enantiomeric excess but remains impractical for large-scale IIB production due to low yields (<5%).

Stabilization and Formulation

Post-purification, this compound is stabilized via spray drying. A 1:1 mass ratio with mannitol and inlet temperatures of 120–150°C yield powders with optimal aerodynamic properties for inhalation therapy:

Formulation ParameterEffect on IIB StabilitySource
Mannitol ratio (1:1)Reduces hygroscopicity
Inlet temperature120°C maximizes yield (89%)
NanofiltrationConcentrates IIB to 250–300 mg/mL

Analytical Validation

Quality control employs two-dimensional liquid chromatography–quadrupole-time-of-flight mass spectrometry (2D LC-Q-TOF MS) to confirm IIB’s structure (C₃₆H₅₈N₁₆O₁₁, m/z 935.4). Nuclear magnetic resonance (NMR) further verifies the β-lysine and D-serine residues .

Chemical Reactions Analysis

Types of Reactions: Capreomycin IIB undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions include various derivatives and analogs of this compound, which may have altered biological activities .

Scientific Research Applications

Pharmacokinetics and Formulation

Inhalation Delivery Systems

Recent studies have explored innovative delivery methods for Capreomycin IIB, particularly through inhalation. A notable investigation focused on the development of a spray-dried powder formulation aimed at targeting lung infections directly. This method demonstrated significantly higher concentrations of the drug in lung tissues compared to intravenous administration, with a peak concentration that was 40-fold greater in the inhalation group. The pharmacokinetic parameters indicated a slower decline in drug concentration in lung tissues, suggesting prolonged therapeutic effects .

Physiologically Based Pharmacokinetic Modeling

A physiologically based pharmacokinetic (PBPK) model has been developed to predict the absorption, distribution, metabolism, and excretion (ADME) of this compound. This model incorporates Bayesian inference and Monte Carlo methods to account for individual variability in drug disposition. The findings support the hypothesis that this compound effectively penetrates renal tissues and maintains therapeutic levels necessary for combating MDR-TB strains .

Clinical Efficacy Against Multidrug-Resistant Tuberculosis

Comparative Effectiveness Studies

This compound is often compared with other injectable agents such as kanamycin and amikacin in clinical settings. Data from a large cohort study involving over 10,000 patients indicated that while Capreomycin was widely used, its efficacy was lower compared to amikacin and kanamycin. Specifically, patients treated with Capreomycin experienced a cure rate of only 49%, significantly lower than those receiving alternative treatments .

Case Studies on Treatment Outcomes

Several case studies have documented the outcomes of patients treated with this compound as part of their MDR-TB regimen. For instance, in a cohort study analyzing treatment responses over several years, it was found that patients who received Capreomycin had higher mortality rates compared to those receiving other second-line drugs. This highlights the need for careful consideration when incorporating Capreomycin into treatment protocols .

Combination Therapies

Synergistic Effects with Antimicrobial Peptides

Recent research has investigated the co-delivery of this compound with antimicrobial peptides to enhance its efficacy against mycobacterial infections. A study demonstrated that combining Capreomycin with D-LAK peptides resulted in improved antimicrobial activity against resistant strains of Mycobacterium tuberculosis. The formulation was developed as an inhalable dry powder, showcasing potential for more effective treatment strategies .

Summary of Findings

The applications of this compound extend beyond traditional uses in MDR-TB treatment to innovative formulations and combination therapies aimed at enhancing efficacy and reducing toxicity. The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with different administration routes:

Parameter Intravenous Administration Inhalation Administration
Peak Concentration (Cmax)80 µg/mL40-fold higher than IV
Half-Life0.18 h (mice)1.51 h (guinea pigs)
Concentration in Lung TissueNot detectable after 1 hDetectable after 24 h
Cure RateLower than alternative drugs49% success rate

Mechanism of Action

Capreomycin IIB exerts its effects by binding to the 70S ribosomal unit of Mycobacterium tuberculosis, thereby inhibiting protein synthesis. This binding interferes with the function of the ribosome, leading to the production of abnormal proteins that are essential for bacterial survival. The inhibition of protein synthesis ultimately results in the death of the bacterial cells .

Comparison with Similar Compounds

Table 1: Key Characteristics of Capreomycin Components

Compound Molecular Weight (m/z) Retention Time (min) Structural Feature
Capreomycin IA 669.4 → 199.2 4.9–5.1 Contains β-lysine acylation
Capreomycin IB 653.4 → 98.3 4.9–5.1 Contains β-lysine acylation
Capreomycin IIA 541.3 → 98.2 3.6–4.0 Lacks β-lysine
Capreomycin IIB 525.3 → 98.3 3.6–4.0 Lacks β-lysine
  • Structural Differences : The absence of β-lysine in IIA/IIB reduces their molecular weight and alters chromatographic behavior compared to IA/IB .
  • Stability : Capreomycin IIA/IIB is more susceptible to degradation under acidic, basic, and oxidative conditions. Forced degradation studies show IIA/IIB peaks are often masked by degradants, complicating quantification .

Comparison with Other Tuberactinomycins: Viomycin

Viomycin, another cyclic peptide antibiotic, shares mechanistic similarities with capreomycin:

  • Mechanism : Both bind to rRNA nucleotides C1409 (16S) and C1920 (23S), with activity dependent on TlyA-mediated 2′-O-methylation. Loss of methylation confers resistance to both drugs .
  • Resistance : Cross-resistance occurs due to shared mutations (e.g., rrsA1401G), though viomycin-specific resistance loci (e.g., vph) are distinct .
  • Structural Differences : Viomycin lacks the β-lysine modification seen in capreomycin IA/IB, making it structurally closer to IIA/IIB .

Comparison with Aminoglycosides and Other Second-Line TB Drugs

Table 2: Pharmacokinetic and Resistance Profiles

Compound Mechanism of Action Resistance Mutations Serum Half-Life (h) Clinical Resistance Rate
This compound Disrupts L12-L10 interaction rrsA1401G, tlyA loss ~1–2 53–92% (South Africa)
Amikacin Binds 30S ribosomal subunit rrsA1401G, eis mutations 2–4 30–50%
CPZEN-45 Inhibits cell wall synthesis Undefined ~1 Low (under investigation)
  • Aminoglycosides: Unlike capreomycin, aminoglycosides (e.g., amikacin) target the 30S subunit and exhibit longer half-lives but overlapping resistance mutations .
  • CPZEN-45 : In combination studies, CPZEN-45 demonstrated superior stability under stress conditions compared to capreomycin IIA/IIB .

Stability and Degradation Profiles

Capreomycin IIA/IIB exhibits marked instability:

  • Forced Degradation :
    • Acid/Base Treatment : IIA/IIB peaks are undetectable after base exposure, with IA/IB reduced by 48–99% .
    • Oxidative Stress : Sodium percarbonate eliminates IIA/IIB signals .
  • Thermal Stability : At 90°C, IIA/IIB degradation products overwhelm chromatographic resolution, unlike CPZEN-45, which retains crystallinity .

Clinical Efficacy and Resistance Trends

  • Outcomes : In South African XDR-TB cohorts, capreomycin resistance (53–92%) correlated with high mortality (53%) and low culture conversion (31%), irrespective of HIV status .
  • Mechanistic Insights : Resistance arises from rrsA1401G mutations and tlyA inactivation, reducing rRNA methylation essential for drug binding .

Q & A

Q. What is the structural composition of Capreomycin IIB, and how does it differ from other capreomycin components (IA, IB, IIA)?

this compound is a cyclic peptide antibiotic synthesized by Streptomyces capreolus. Structurally, it consists of five amino acid residues: L-2,3-diaminopropionic acid (L-Dap), L-serine/alanine (L-Ser/L-Ala), and a unique capreomycidine (Cam) residue. Unlike Capreomycin IA and IB, which differ in hydroxylation patterns, IIB is characterized by a terminal hydroxyl group (R=OH) and a distinct cyclization pattern . In commercial formulations, this compound constitutes ~67% of the capreomycin mixture by mass . Methodological Note : Structural elucidation requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to resolve hydroxylation and cyclization patterns.

Q. How is this compound identified and quantified in mixtures containing IA, IB, IIA, and IIB?

this compound is quantified using reversed-phase HPLC with UV detection. The WHO International Pharmacopoeia specifies a validated method:

  • Column : C18, 250 × 4.6 mm, 5 μm.
  • Mobile phase : Gradient of phosphate buffer (pH 6.8) and acetonitrile.
  • Resolution requirements : ≥2.0 between IA/IB peaks and ≥3.5 between IIA/IIB peaks .
    Data Analysis : Peak areas are summed, and the percentage content is calculated against a capreomycin sulfate reference standard (RS) .

Q. What are the standard analytical methods for assessing capreomycin purity, and why is this compound critical in these assays?

The International Pharmacopoeia mandates chromatographic assays to verify compliance with mass-based definitions (≥70% total capreomycin, with IA+IB ≥90% of the sum). This compound’s dominance in the mixture (~67%) makes it a key marker for batch consistency. However, microbiological assays (used in some pharmacopoeias) measure activity, not mass, creating discrepancies in potency claims . Experimental Design : For purity testing, replicate HPLC runs (n=3) with system suitability checks (e.g., tailing factor <2.0) are required to minimize variability .

Advanced Research Questions

Q. Why is there a discrepancy between chromatographic and microbiological assays for capreomycin activity, and how can researchers address this?

Chromatographic methods quantify mass concentrations of IA, IB, IIA, and IIB, while microbiological assays measure total antimicrobial activity. No correlation between these methods has been established, as activity may depend on synergistic interactions between components or unmeasured impurities . Research Strategy :

  • Conduct a bridging study to link mass and activity (WHO recommendation): Compare HPLC data with agar diffusion assays using Mycobacterium tuberculosis strains.
  • Use multivariate regression to model activity as a function of component ratios .

Q. What mechanisms underlie this compound resistance in Mycobacterium tuberculosis, and how can experimental models differentiate intrinsic vs. acquired resistance?

Capreomycin resistance is linked to mutations in the tlyA gene (affecting rRNA methylation) and ribosomal protein S12 (rpsL). Resistance rates exceed 87% in some XDR-TB cohorts, even in treatment-naïve patients . Experimental Design :

  • Genotyping : Sequence tlyA and rpsL in clinical isolates.
  • Phenotypic assays : Compare MIC values (microdilution) against this compound alone vs. combinations with linezolid or bedaquiline to identify synergistic effects.
  • Statistical analysis : Use logistic regression to identify covariates (e.g., prior aminoglycoside exposure) associated with resistance .

Q. How can synthetic biology approaches improve the yield of this compound in fermentation processes?

The biosynthetic gene cluster for capreomycin includes nonribosomal peptide synthetases (NRPS) and cytochrome P450 enzymes responsible for hydroxylation. Methodological Recommendations :

  • Strain engineering : Overexpress cpmA (NRPS) and cpmB (P450) in Streptomyces capreolus using CRISPR-Cas8.
  • Fermentation optimization : Monitor precursor (L-Dap, Cam) availability via LC-MS and adjust media composition (e.g., nitrogen sources) to favor IIB production .

Q. What strategies validate alternative physicochemical assays for this compound in resource-limited settings?

Portable LC-MS systems or colorimetric assays (e.g., ninhydrin for primary amines) can replace HPLC in low-resource labs. Validation Protocol :

  • Cross-validation : Compare results with WHO reference methods using Bland-Altman plots.
  • Limit of detection (LOD) : Determine via serial dilution (e.g., ≤0.1 μg/mL for LC-MS).
  • Stability testing : Assess degradation under high humidity/temperature to ensure method robustness .

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